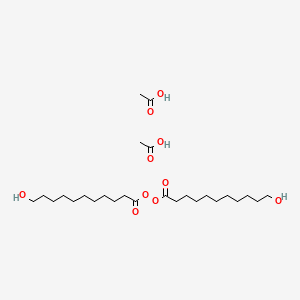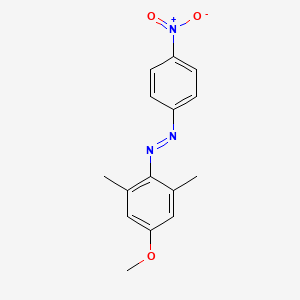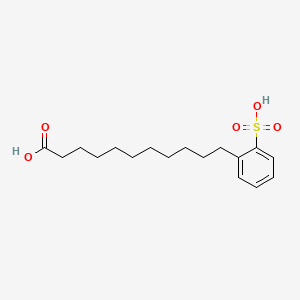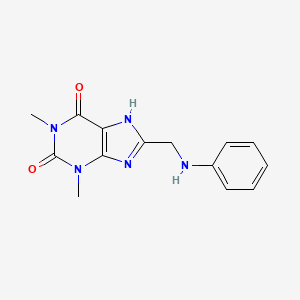
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C18H22O It is a cyclohexanol derivative characterized by the presence of two methyl groups at positions 2 and 6, and a 4-methylphenyl group at position 3 on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanone or 2,6-Dimethyl-3-(4-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-Dimethyl-3-(4-bromomethylphenyl)cyclohexan-1-ol.
科学的研究の応用
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylcyclohexanol: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methylcyclohexanol: Lacks the 2,6-dimethyl substitution, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any methyl or phenyl substitutions, exhibiting distinct chemical behavior.
Uniqueness
2,6-Dimethyl-3-(4-methylphenyl)cyclohexan-1-ol is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic effects. These structural features influence its reactivity, making it a valuable compound in various chemical transformations and applications.
特性
CAS番号 |
83011-80-7 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
2,6-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-10-4-7-13(8-5-10)14-9-6-11(2)15(16)12(14)3/h4-5,7-8,11-12,14-16H,6,9H2,1-3H3 |
InChIキー |
OQBCWDFOWKBJQR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1O)C)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)









![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
